molecular formula C8H11NO2 B1629926 1-(Pyridin-4-yl)propane-1,3-diol CAS No. 329325-40-8

1-(Pyridin-4-yl)propane-1,3-diol

Cat. No.: B1629926
CAS No.: 329325-40-8
M. Wt: 153.18 g/mol
InChI Key: QDPWSASGSYTONB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of science, from pharmaceuticals to materials science. sciencepublishinggroup.comresearchgate.net The nitrogen atom within the aromatic ring gives pyridine unique electronic properties, making it a versatile building block in organic synthesis. chemneo.com In medicinal chemistry, the pyridine motif is a key component in a wide array of natural products, including vitamins and alkaloids, and is integral to the structure of many pharmaceutical drugs. researchgate.net Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Their ability to act as lead compounds in drug discovery allows for the development of new therapeutic agents with enhanced efficacy. chemneo.com

Role of Diols as Key Intermediates and Functional Moieties in Chemical Synthesis

Diols, which are organic compounds containing two hydroxyl (-OH) groups, are of significant importance in organic chemistry. wikipedia.orgfiveable.me The presence of two hydroxyl groups imparts increased polarity and the capacity for extensive hydrogen bonding, which influences their physical properties like boiling point and solubility. fiveable.mefiveable.me This dual functionality makes them highly versatile intermediates for synthesizing more complex molecules. fiveable.me Diols are fundamental in polymerization reactions, serving as comonomers in the production of commercially important polymers such as polyesters and polyurethanes. wikipedia.orgyoutube.com They can also be converted into other functional groups through reactions like esterification, etherification, and dehydration, further expanding their synthetic utility. fiveable.me

Structural Features and Core Research Focus on 1-(Pyridin-4-yl)propane-1,3-diol

This compound is a chemical compound characterized by a pyridine ring attached to a propane-1,3-diol moiety. This specific arrangement combines the key features of both pyridine derivatives and diols. The core research focus on this compound stems from its potential as a bifunctional molecule, where the pyridine ring can act as a catalytic site or a point of further functionalization, while the diol portion provides sites for building larger molecular architectures.

Below is a table summarizing some of the key properties of this compound and a related compound.

PropertyThis compound(Pyridin-4-yl)propane-1,3-dial
CAS Number 329325-40-8 bldpharm.com51076-46-1 scbt.com
Molecular Formula C₈H₁₁NO₂ bldpharm.comC₈H₇NO₂ scbt.com
Molecular Weight 153.18 g/mol bldpharm.com149.15 g/mol scbt.com
Alternate Names Not specified2-(Pyridin-4-yl)malonaldehyde scbt.com

Overview of Current Academic and Research Trajectories for Pyridine-Substituted Propane-1,3-diols

Current research involving pyridine-substituted propane-1,3-diols is exploring their utility in various chemical contexts. For instance, a dihydroxy ionic liquid was synthesized from the sonication of pyridine with 2-chloropropane-1,3-diol, demonstrating the reactivity of the diol structure in forming novel materials. nih.gov The broader class of 1,3-propanediols is recognized for its value as a bio-renewable platform chemical, with significant applications in the synthesis of polymers like polytrimethylene terephthalate (B1205515) (PTT). qub.ac.uk The biosynthesis of 1,3-propanediol (B51772) is a major area of research, highlighting the industrial relevance of this structural motif. nih.gov Furthermore, studies on the oxidation of propane-1,3-diol provide insights into its chemical reactivity and the formation of intermediates. ajchem-a.com The development of propane-1,3-diol derivatives as bioactive compounds is also an active area of investigation, with potential applications in improving the pharmacokinetic properties of drugs. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-ylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPWSASGSYTONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626792
Record name 1-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329325-40-8
Record name 1-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. For 1-(Pyridin-4-yl)propane-1,3-diol, both ¹H and ¹³C NMR would provide critical information about its proton and carbon environments, respectively.

¹H NMR Techniques for Proton Environment Analysis and Diastereotopic Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The pyridine (B92270) ring would exhibit two sets of signals corresponding to the α-protons (adjacent to the nitrogen) and β-protons. Due to the electron-withdrawing nature of the nitrogen atom, the α-protons would appear further downfield compared to the β-protons.

A key feature of the spectrum would be the signals from the propanediol (B1597323) chain. The molecule contains a stereocenter at the carbon atom bearing the hydroxyl group and the pyridine ring (C1). This chirality renders the two protons on the adjacent methylene (B1212753) group (C2) diastereotopic. This means they are chemically non-equivalent and would be expected to exhibit distinct chemical shifts and couplings to neighboring protons.

The methine proton at C1 would likely appear as a triplet or a doublet of doublets, coupled to the two diastereotopic protons at C2. The methylene protons at C3, adjacent to the terminal hydroxyl group, would also show characteristic splitting patterns from coupling to the C2 protons. The protons of the two hydroxyl groups would typically appear as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.

Hypothetical ¹H NMR Data Interpretation:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Coupling Constants (Hz)
Pyridine H (α to N) ~8.5-8.7 Doublet (d) ~6.0
Pyridine H (β to N) ~7.3-7.5 Doublet (d) ~6.0
Methine H (C1) ~4.8-5.0 Triplet (t) or dd J = 5-7
Methylene H (C2) ~1.8-2.2 Multiplet (m) -
Methylene H (C3) ~3.6-3.8 Multiplet (m) -
Hydroxyl OH (C1) Variable Broad Singlet (br s) -
Hydroxyl OH (C3) Variable Broad Singlet (br s) -

Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Analysis for Carbon Skeleton Confirmation and Connectivity

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. For this compound, a total of six distinct carbon signals would be anticipated, corresponding to the three carbons in the propane (B168953) chain and the three unique carbon environments in the pyridine ring (two equivalent α-carbons, two equivalent β-carbons, and the single γ-carbon attached to the propane chain).

The chemical shifts would confirm the connectivity. The carbon atoms of the pyridine ring would appear in the aromatic region (>120 ppm), with the γ-carbon (C-ipso) and α-carbons showing the most significant downfield shifts. The two alcohol-bearing carbons (C1 and C3) would resonate in the typical range for sp³ carbons attached to oxygen (~60-75 ppm), while the central methylene carbon (C2) would appear further upfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Hypothetical ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm)
Pyridine C (γ-ipso) ~150-155
Pyridine C (α to N) ~148-150
Pyridine C (β to N) ~120-122
Methine C (C1) ~70-75
Methylene C (C2) ~40-45
Methylene C (C3) ~60-65

Note: This table is predictive. Actual experimental values are required for confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these methods would confirm the presence of the hydroxyl and pyridine groups.

A prominent feature in the IR spectrum would be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the alcohol groups, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propane chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would produce a series of sharp peaks in the 1600-1400 cm⁻¹ region. Finally, strong C-O stretching vibrations from the primary and secondary alcohol groups would be expected in the 1200-1000 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which often give strong signals in Raman but may be weak in the IR spectrum.

Anticipated Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching (broad) 3400 - 3200
C-H (Aromatic) Stretching 3100 - 3000
C-H (Aliphatic) Stretching 3000 - 2850
C=N, C=C (Pyridine) Ring Stretching 1600 - 1400
C-O (Alcohol) Stretching 1200 - 1000

Note: This table represents expected regions for characteristic functional groups.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₈H₁₁NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.

Electron Ionization (EI) mass spectrometry would also reveal the compound's fragmentation pattern, offering further structural proof. The molecular ion peak [M]⁺ would be observed. A characteristic fragmentation pathway would likely involve the loss of a water molecule ([M-H₂O]⁺) from the diol chain. Another prominent fragment would be expected from the benzylic-type cleavage adjacent to the pyridine ring, leading to the formation of a stable pyridinylmethyl cation or related fragments. Cleavage of the C-C bonds within the propane chain would also produce smaller fragments.

Expected Mass Spectrometry Fragments:

Ion Proposed Formula Description
[M]⁺ [C₈H₁₁NO₂]⁺ Molecular Ion
[M-H₂O]⁺ [C₈H₉NO]⁺ Loss of water
[M-CH₂OH]⁺ [C₇H₈NO]⁺ Loss of hydroxymethyl radical
[C₆H₆N]⁺ [C₅H₄NCH₂]⁺ Pyridinylmethyl cation (from cleavage)

Note: This table is a theoretical prediction of plausible fragmentation pathways.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive and detailed three-dimensional structural information.

Elucidation of Molecular Conformation and Stereochemistry in Crystalline Forms

X-ray analysis would unambiguously determine the bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the preferred conformation of the propane-1,3-diol chain and the spatial orientation of the pyridine ring relative to the chain.

Due to a lack of specific research data on the intermolecular interactions and supramolecular assembly of this compound, this article cannot be generated at this time. Scientific literature detailing the advanced spectroscopic and structural characterization of this particular compound is not publicly available.

Computational and Theoretical Investigations of 1 Pyridin 4 Yl Propane 1,3 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the molecular properties of organic compounds. For a molecule like 1-(Pyridin-4-yl)propane-1,3-diol, DFT calculations would be instrumental in elucidating its fundamental electronic structure and three-dimensional geometry.

Geometry Optimization and Conformational Analysis in Different Phases

A critical first step in the computational analysis of this compound would involve geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. Given the flexible propanediol (B1597323) chain and its connection to the pyridine (B92270) ring, the molecule can exist in various conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure, as well as other low-energy conformers that may be present in different phases (gas, solution). This analysis would provide key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the optimized geometry is obtained, DFT calculations can be employed to predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would provide valuable insight into the electronic environment of each atom. Similarly, the prediction of vibrational frequencies from Infrared (IR) and Raman spectroscopy would help in identifying the characteristic vibrational modes of the molecule, such as the stretching and bending of the O-H, C-O, C-N, and C-C bonds. Comparing these theoretical spectra with experimental data, when available, is a crucial step in validating the computational model.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. Other electronic properties that could be derived from this analysis include ionization potential, electron affinity, electronegativity, and global hardness and softness.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds and non-covalent interactions. For this compound, a QTAIM analysis would characterize the electron density distribution to identify bond critical points (BCPs) for all covalent bonds. The properties at these BCPs, such as the electron density and its Laplacian, can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. Furthermore, QTAIM is particularly useful for studying intramolecular and intermolecular hydrogen bonds, which are expected to be significant for this diol derivative due to the presence of hydroxyl groups and the nitrogen atom in the pyridine ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Recognition Studies

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups, indicating these are the most probable sites for electrophilic attack or hydrogen bond donation. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl groups, suggesting their susceptibility to nucleophilic attack. This information is crucial for understanding how the molecule might interact with biological receptors or other chemical species.

Assessment of Non-Linear Optical (NLO) Properties

Molecules with a significant difference in electron distribution between their ground and excited states can exhibit non-linear optical (NLO) properties. Given the presence of the electron-withdrawing pyridine ring and the electron-donating hydroxyl groups, this compound could potentially possess NLO activity. Computational methods can be used to calculate the first-order hyperpolarizability (β), a key parameter for assessing a molecule's NLO response. A high β value would suggest that this compound could be a candidate for applications in materials for optical communications and data storage. The investigation would involve calculating the static and frequency-dependent hyperpolarizabilities to understand its NLO behavior across different electromagnetic fields.

While the framework for a detailed computational study of this compound is clear, the scientific community awaits dedicated research to populate these theoretical outlines with concrete data and findings. Such studies will be invaluable in unlocking the full potential and understanding of this particular chemical compound.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand to a receptor and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

For this compound, molecular docking studies could provide valuable insights into its potential biological activities. The pyridine ring, a common moiety in many pharmaceuticals, can participate in various interactions, including hydrogen bonding, and π-π stacking. The propane-1,3-diol portion of the molecule offers hydrogen bond donor and acceptor sites, further enhancing its potential to interact with biological macromolecules.

A hypothetical molecular docking study of this compound against a putative enzyme target could yield data such as that presented in Table 1. Such a study would involve preparing the three-dimensional structures of both the ligand and the target protein, followed by the use of docking software to predict the binding conformation and affinity. The results could guide the design of derivatives with improved potency or selectivity.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueInteracting ResiduesInteraction Type
Binding Energy-8.2 kcal/molASP-150Hydrogen Bond
LYS-78Hydrogen Bond
PHE-80π-π Stacking
VAL-65Hydrophobic
Inhibition Constant (Ki)0.5 µM--

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a molecular docking simulation. No such specific data for this compound has been found in the searched literature.

Theoretical Elucidation of Reaction Mechanisms and Catalytic Pathways

Theoretical chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), provides a powerful lens for examining reaction mechanisms at the atomic level. These studies can elucidate the step-by-step transformation of reactants into products, identify transition states and intermediates, and calculate activation energies, thereby revealing the most probable reaction pathways.

For this compound, theoretical investigations could explore various chemical transformations. For instance, the oxidation of the diol to the corresponding ketone or aldehyde, or its dehydration to form an unsaturated derivative, are plausible reactions. DFT calculations could model these processes, providing detailed energetic and structural information for each step.

Furthermore, if this compound were to be used as a substrate in a catalytic reaction, theoretical studies could help in understanding the role of the catalyst. By modeling the interaction of the diol with the catalyst's active site, researchers can gain insights into how the catalyst lowers the activation energy and directs the reaction towards a specific product. This understanding is crucial for the optimization of catalytic processes and the development of new, more efficient catalysts.

Table 2 presents a hypothetical example of DFT-calculated activation energies for a proposed reaction of this compound. Such data would be invaluable for predicting the feasibility of a reaction and for understanding its kinetics.

Table 2: Hypothetical DFT-Calculated Activation Energies for a Proposed Dehydration Reaction of this compound

Reaction StepDescriptionActivation Energy (kcal/mol)
Step 1Protonation of a hydroxyl group5.4
Step 2Loss of water to form a carbocation intermediate25.8 (Rate-determining step)
Step 3Deprotonation to form the unsaturated product2.1

Note: The data presented in this table is hypothetical and for illustrative purposes only, representing the kind of information that could be obtained from a DFT study. Specific theoretical studies on the reaction mechanisms of this compound were not found in the performed searches.

Biological and Pharmacological Relevance of 1 Pyridin 4 Yl Propane 1,3 Diol and Analogues

Molecular Interactions with Biological Macromolecules and Receptors

The specific arrangement of functional groups in 1-(Pyridin-4-yl)propane-1,3-diol and its analogues dictates their interaction with biological targets. The hydroxyl groups and the pyridine (B92270) nitrogen are key features that can engage in various non-covalent interactions, influencing the binding affinity and selectivity of compounds incorporating this scaffold.

Role of Hydroxyl Groups in Hydrogen Bonding Networks with Biomolecules

The two hydroxyl groups of the propane-1,3-diol moiety are potent hydrogen bond donors and acceptors. This characteristic is fundamental to the interaction of molecules containing this diol with biological macromolecules such as proteins and nucleic acids. Hydrogen bonds are crucial for the stability of protein secondary and tertiary structures, as well as for the specific recognition between a ligand and its binding site.

In solution, diols like 1,3-propanediol (B51772) can form intramolecular hydrogen bonds, which influences their conformation and their potential for intermolecular interactions. researchgate.net When a molecule containing the this compound scaffold binds to a biological target, the hydroxyl groups can form hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. researchgate.net For example, the oxygen atom of a hydroxyl group can accept a hydrogen bond from a donor group like the amide backbone of a peptide, while the hydrogen atom of the hydroxyl group can be donated to an acceptor atom such as a carboxylate oxygen of an aspartate or glutamate (B1630785) residue. These hydrogen bonding networks are critical for the stable and specific binding of a ligand to its target. nih.govnih.gov

Potential as a Ligand in Receptor Binding Studies

For instance, derivatives containing a piperidinyl group, which is structurally related to the pyridine ring, have been investigated as ligands for the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family. nih.gov In these studies, modifications to the substituent on the piperidine (B6355638) nitrogen were found to influence whether the compound acted as an agonist or an antagonist at the NOP receptor. nih.gov This highlights the importance of the chemical space around the core scaffold in determining the pharmacological outcome of receptor interaction.

Furthermore, the 1,3-dioxolane (B20135) moiety, which can be considered a cyclic analogue of a diol, has been incorporated into ligands targeting α1-adrenoceptors. researchgate.net These studies demonstrate the versatility of diol-like structures in generating ligands with specific receptor binding profiles.

Function as a Key Building Block in the Design of Bioactive Compounds

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its structural features can be strategically incorporated to optimize the pharmacological properties of a lead compound.

Incorporation into Kinase Inhibitors (e.g., CSF1R, p38α MAP Kinase)

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. nih.govgoogle.com Overexpression or dysregulation of CSF1R is implicated in various diseases, including cancer and inflammatory conditions. google.comgoogle.com Consequently, CSF1R has emerged as an attractive target for therapeutic intervention.

The this compound moiety can be found within the broader chemical space of CSF1R inhibitors. The pyridine ring is a common feature in many kinase inhibitors, often forming a key hydrogen bond with the hinge region of the kinase domain. nih.gov For example, molecular docking studies of some CSF1R inhibitors have revealed the importance of hydrogen-bonding interactions in this region for potent inhibition. nih.gov The development of selective CSF1R inhibitors is an active area of research, with several compounds advancing into clinical trials. nih.gov

CSF1R Inhibitor Example Key Structural Features Reported Activity
BPR1R0247-aminoquinazoline scaffoldPotent CSF1R activity (IC50 = 0.53 nM) and specific inhibition of M2-like macrophages. nih.gov
GW2580Beneficial effects in a mouse model of amyotrophic lateral sclerosis (ALS) by depleting activated microglia. nih.gov
PLX5622Higher selectivity and brain penetrance compared to other inhibitors. nih.gov

p38α Mitogen-Activated Protein (MAP) Kinase Inhibitors

The p38α MAP kinase is another important therapeutic target, particularly in the context of inflammatory diseases. nih.gov A common pharmacophore for p38α inhibitors consists of a pyridine ring, which interacts with the hinge region of the kinase, and a substituted phenyl group that occupies a nearby hydrophobic pocket. mdpi.comnih.gov

The this compound scaffold can be seen as a precursor or a structural element within this class of inhibitors. For example, various pyridinyl-containing compounds, such as pyridinylquinoxalines and pyridinylimidazoles, have been synthesized and shown to be potent p38α MAP kinase inhibitors. nih.govresearchgate.net The pyridine nitrogen is crucial for forming a hydrogen bond with the backbone NH of Met109 in the hinge region of the enzyme. mdpi.com

p38α MAP Kinase Inhibitor Example Key Structural Features Reported Activity
Compound 9e (a pyridopyrazine)Replacement of quinoxaline (B1680401) core with pyrido[2,3-b]pyrazineSuperior p38α MAP kinase inhibition (IC50 = 38 nM). nih.gov
SB203580 (a pyridinylimidazole)4-fluorophenyl/pyridine motifIC50 = 0.3 µM. mdpi.com
Compound 20c (a pyridinylimidazole)N-(4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamidePotent dual inhibitor of p38α (IC50 = 16 nM) and GSK3β (IC50 = 35 nM). researchgate.net

Role in the Development of Immunomodulating Agents

The immune system plays a critical role in both health and disease. Compounds that can modulate the immune response are valuable for treating a range of conditions, from autoimmune diseases to cancer. The inhibition of CSF1R, as discussed previously, is a key strategy for modulating the activity of macrophages, which are important cells of the immune system. nih.gov By targeting CSF1R, compounds incorporating the this compound scaffold can influence the tumor microenvironment, for example, by promoting a shift from pro-tumor M2-like macrophages to anti-tumor M1-like macrophages. nih.gov This immunomodulatory activity is a key aspect of their potential as anticancer agents.

Exploration in Anticancer Agent Discovery and Mechanism

The this compound scaffold is relevant to the discovery of anticancer agents through its incorporation into kinase inhibitors that target pathways frequently deregulated in cancer.

The inhibition of protein kinase B (Akt), another key enzyme in cell growth and survival signaling pathways, is a promising strategy for cancer therapy. nih.gov Pyrrolo[2,3-d]pyrimidine-based compounds, which can feature a piperidine or pyridine-like moiety, have been developed as potent and orally bioavailable inhibitors of Akt. nih.gov These inhibitors have demonstrated the ability to modulate signaling pathways in vivo and inhibit the growth of human tumor xenografts. nih.gov

Furthermore, the hybridization of pyrazole (B372694) and pyridine scaffolds has led to the development of important anticancer drugs. nih.gov Pyrazolo[3,4-b]pyridine derivatives have shown anticancer activity through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) like CDK2 and CDK9, which are crucial for cell cycle regulation. nih.gov

The development of CSF1R inhibitors also represents a significant approach to cancer treatment. google.com By targeting tumor-associated macrophages (TAMs), these inhibitors can disrupt the supportive tumor microenvironment and enhance the efficacy of other cancer therapies. google.comgoogle.com

Enzymatic Activities and Mechanisms of Enzyme Modulation

While direct enzymatic studies on this compound are not extensively documented in publicly available research, the broader class of pyridine-containing compounds has been the subject of significant investigation for their roles as modulators of various enzymes, particularly kinases. The pyridine scaffold serves as a versatile template in medicinal chemistry, capable of forming key interactions within the active sites of enzymes.

Inhibition of Specific Enzymes and Kinases

The pyridine nucleus is a privileged structure in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. Analogues featuring the pyridine ring have demonstrated potent inhibitory activity against a range of kinases.

Rho Kinase (ROCK) Inhibition: The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of cellular contraction and motility. Inhibitors of these kinases have therapeutic potential for conditions like hypertension and glaucoma. Starting from a high-throughput screening hit, systematic structure-activity relationship (SAR) studies on pyridine-based compounds led to the development of potent and selective ROCK inhibitors. nih.govacs.org For example, compound 37 from one such study emerged as a potent inhibitor with improved kinase selectivity and suitable pharmacokinetic properties for further investigation. nih.govacs.org

Aurora and FLT3 Kinase Inhibition: Aurora kinases (A and B) and FMS-like tyrosine kinase 3 (FLT3) are critical targets in oncology, particularly for acute myeloid leukemia (AML). Optimization of an imidazo[4,5-b]pyridine series of compounds led to the identification of dual inhibitors. For instance, one derivative, 27e , was found to be a potent inhibitor of Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 (Kd = 6.2 nM), including clinically relevant mutants. acs.org

c-Met and Ron Kinase Inhibition: The receptor tyrosine kinases c-Met and Ron are implicated in tumor growth and metastasis. A derivative from the 5H-benzo chempanda.comresearchgate.netcyclohepta[1,2-b]pyridin-5-one class, known as MK-8033 , was identified as a specific dual inhibitor of c-Met and Ron. bohrium.com This compound is notable for its preferential binding to the activated conformation of the c-Met kinase. bohrium.com

Other Kinases: Pyridine-based scaffolds have been successfully employed to develop inhibitors for numerous other kinases. Pyrazolopyridine derivatives, for example, are known to target cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFR). nih.gov Additionally, specific aminopyridine derivatives have been developed as inhibitors for human Vaccinia-related kinases (VRK1 and VRK2), with compound 26 showing selectivity and potency for VRK1 (IC₅₀ ≈ 150 nM). acs.org

Table 1: Inhibition of Specific Kinases by Pyridine Analogues

Compound Class/Example Target Kinase(s) Potency (K_d_ or IC_50_) Reference
Imidazo[4,5-b]pyridine (cpd 27e) Aurora-A K_d_ = 7.5 nM acs.org
Imidazo[4,5-b]pyridine (cpd 27e) Aurora-B K_d_ = 48 nM acs.org
Imidazo[4,5-b]pyridine (cpd 27e) FLT3 K_d_ = 6.2 nM acs.org
5H-benzo chempanda.comresearchgate.netcyclohepta[1,2-b]pyridin-5-one (MK-8033) c-Met / Ron - bohrium.com
2-methylpyridine derivative (cpd 26) VRK1 IC_50_ ≈ 150 nM acs.org
Pyridine-based inhibitor (cpd 37) ROCK Potent inhibitor nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of pyridine-containing inhibitors is highly dependent on their substitution patterns. SAR studies are crucial for optimizing affinity, selectivity, and pharmacokinetic properties.

For pyridine-based ROCK inhibitors, a systematic exploration of substituents on the core structure was instrumental in enhancing potency and selectivity. nih.govacs.org The journey from an initial screening hit to a potent lead like compound 37 involved meticulous chemical modifications to improve interactions with the kinase active site. nih.govacs.org

In the context of VRK inhibitors, the hinge-binding moiety on the pyridine core was found to be critical for selectivity. The substitution of a 2-amino group with a 2-methyl group had a marked impact on the binding affinity for VRK1 versus VRK2. acs.org This suggests that even subtle changes to the pyridine scaffold can alter the binding mode and selectivity profile, a key insight for designing specific kinase inhibitors. acs.org

For imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, studies revealed that replacing a phenyl moiety with various five-membered heteroaromatic rings significantly influenced activity. acs.org The 1,3-dimethyl-1H-pyrazol-4-yl group was identified as an optimal substituent for the R² position, balancing potency with metabolic stability. acs.org

Furthermore, research on cholesterol 24-hydroxylase (CH24H) inhibitors showed that introducing a piperidin-1-yl group onto the pyridine ring resulted in a compound with single-digit nanomolar inhibitory activity (IC₅₀ = 8.1 nM). acs.org This highlights the importance of the nature and position of cyclic substituents on the pyridine core for achieving high potency. acs.org

Potential in Antimicrobial Research and Related Biological Applications

The pyridine ring is a common structural motif in compounds investigated for antimicrobial properties. Its ability to participate in hydrogen bonding and its bioisosteric relationship with other chemical groups make it a valuable scaffold in the design of new antibacterial and antifungal agents.

Studies on Antibacterial Activity of Pyridine-Containing Scaffolds

Analogues of this compound, specifically alkyl pyridinol compounds, have demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. nih.govnih.gov

Research into novel anaephene derivatives, which are alkyl pyridinols, has shown potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov The mechanism of action for these compounds appears to involve the disruption and deformation of the bacterial cell membrane. nih.gov SAR studies on these molecules indicated that the position of the nitrogen atom within the pyridinol ring influences the antibacterial efficacy. For instance, a compound with the nitrogen in the meta position (JC-01-072) showed strong bacteriostatic activity with a Minimum Inhibitory Concentration (MIC) between 4–8 µg/mL, while an ortho-positioned nitrogen (JC-01-074) resulted in a bactericidal compound with an MIC of 16 µg/mL. nih.gov

Other pyridine-containing scaffolds have also been explored. Pyridine derivatives incorporating an imidazo[2,1-b] chempanda.comnih.govnih.govthiadiazole moiety have yielded compounds with high antibacterial activity. nih.gov One such compound with a 4-fluoro substitution exhibited an MIC of 0.5 μg/mL, which was twice as potent as the control drug gatifloxacin. nih.gov Similarly, certain pyridone-thiol derivatives have shown potency against Bacillus subtilis with MIC values as low as 0.12 μg/mL. mdpi.com

Table 2: Antibacterial Activity of Selected Pyridine Analogues

Compound Class/Example Target Organism(s) Activity (MIC) Reference
Alkyl Pyridinol (JC-01-072) S. aureus / MRSA 4–8 µg/mL nih.gov
Alkyl Pyridinol (JC-01-074) S. aureus / MRSA 16 µg/mL nih.gov
Imidazo[2,1-b] chempanda.comnih.govnih.govthiadiazole-Pyridine (cpd 17d) Bacteria 0.5 µg/mL nih.gov
Pyridone-thiol (cpd 89b/89c) B. subtilis 0.12 µg/mL mdpi.com

Investigation of Antifungal Properties of Related Derivatives

The pyridine scaffold is a key component in many compounds with promising antifungal properties. These derivatives often target essential fungal enzymes or cellular structures.

Pyridine carboxamides have been designed as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov One such compound (3f ) demonstrated inhibitory activity against the SDH from Botrytis cinerea with an IC₅₀ value of 5.6 mg/L (17.3 µM), comparable to the commercial fungicide thifluzamide. nih.gov

Broader investigations have revealed potent activity from various pyridine derivatives. Amide-pyridine scaffolds designed to inhibit enzymes like squalene (B77637) cyclooxygenase and 14α-demethylase have shown excellent activity against drug-resistant pathogenic fungi, with some compounds displaying MIC values ranging from 0.125 to 2 µg/mL. chempanda.com

The position of the nitrogen atom in the pyridine ring can also influence antifungal activity. In studies on quaternized chitosan (B1678972) derivatives modified with pyridine groups, compounds with the nitrogen at the 3-position of the pyridine ring exhibited stronger antifungal activity than those with nitrogen at the 2- or 4-positions. mdpi.com Furthermore, pyridine-chitosan derivatives have shown low MICs against plant-pathogenic fungi like Fulvia fulva (0.13 mg/mL) and Botrytis cinerea (0.13 mg/mL). chempanda.com

Table 3: Antifungal Activity of Selected Pyridine Analogues

Compound Class/Example Target Organism(s) Activity (MIC / IC_50_) Reference
Pyridine Carboxamide (3f) B. cinerea SDH IC_50_ = 5.6 mg/L nih.gov
Amide-Pyridine Scaffolds Drug-resistant fungi MIC = 0.125–2 µg/mL chempanda.com
Pyridine-Chitosan Fulvia fulva MIC = 0.13 mg/mL chempanda.com
Pyridine-Chitosan Botrytis cinerea MIC = 0.13 mg/mL chempanda.com
Imidazo[2,1-b] chempanda.comnih.govnih.govthiadiazole-Pyridine (17a/17d) Candida albicans MIC = 8 µg/mL nih.gov

Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of Coordination Compounds and Metal Complexes

While specific research on the use of 1-(Pyridin-4-yl)propane-1,3-diol in the synthesis of coordination compounds is not extensively documented, the broader class of pyridine-containing ligands is fundamental to this area. The pyridine (B92270) nitrogen provides a well-defined coordination site for a wide range of metal ions. The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent.

For instance, related pyridine-containing ligands, such as pyridine dipyrrolides, have been successfully used to create complexes with actinide metals like Thorium(IV) and Uranium(IV). The synthesis of these complexes involves the in situ generation of the lithium salt of the ligand followed by a salt metathesis reaction with the actinide tetrachloride. This general approach could be adapted for this compound, where the diol's hydroxyl groups might also engage in secondary interactions, influencing the final structure and properties of the metal complex.

Another related example is the use of the longer, more flexible dipyridyl ligand, [propane-1,3-diylbis(piperidine-4,1-diyl)]bis(pyridin-4-ylmethanone) (ppbp), in the hydrothermal synthesis of a zinc coordination polymer. sigmaaldrich.com This highlights how pyridyl groups are instrumental in constructing extended metal-organic frameworks.

Table 1: Examples of Metal Complexes with Pyridine-Containing Ligands

LigandMetal IonSynthesis MethodResulting Complex
Pyridine DipyrrolideTh(IV), U(IV)Salt Metathesis(MesPDPPh)AnCl2(THF), An(MesPDPPh)2
[propane-1,3-diylbis(piperidine-4,1-diyl)]bis(pyridin-4-ylmethanone)Zn(II)HydrothermalZinc coordination polymer

This table presents data for related pyridine-containing ligands to illustrate potential synthetic routes and resulting complexes, as direct data for this compound is limited.

Role in Self-Assembly Processes and Crystal Engineering

The principles of self-assembly and crystal engineering rely on predictable intermolecular interactions to construct well-ordered, crystalline materials. The structure of this compound is well-suited for these applications. The pyridine ring can participate in π-π stacking and hydrogen bonding (C-H···N), while the diol group is a strong hydrogen bond donor and acceptor (O-H···O, O-H···N).

Research on co-crystals formed with the related ligand [propane-1,3-diylbis(piperidine-4,1-diyl)]bis(pyridin-4-ylmethanone) (ppbp) and dicarboxylic acids provides insight into the potential role of pyridyl-based molecules in supramolecular chemistry. sigmaaldrich.com In these studies, the pyridyl nitrogen of ppbp forms strong O-H···N hydrogen bonds with the carboxylic acid groups. sigmaaldrich.com These primary interactions, combined with weaker C-H···O interactions, guide the assembly of molecules into chains and layers, ultimately leading to a three-dimensional crystalline structure. sigmaaldrich.com

Specifically, co-crystallization of ppbp with 4,4'-oxydibenzoic acid results in supramolecular chains that form layers with an ABAB stacking pattern. sigmaaldrich.com When co-crystallized with isophthalic acid, it also forms hydrogen-bonded chains that assemble into layers, but with a more complex ABCD stacking pattern. These findings underscore the critical role of the pyridyl group in directing the self-assembly process and determining the final crystal architecture. Although direct studies on this compound are not available, its ability to form similar directional hydrogen bonds suggests its potential as a valuable component in crystal engineering.

Table 2: Supramolecular Assemblies with a Related Pyridyl Ligand

Ligand SystemIntermolecular InteractionsSupramolecular Structure
ppbp + 4,4'-oxydibenzoic acidO-H···N, C-H···OChains -> Layers (ABAB stacking) sigmaaldrich.com
ppbp + Isophthalic acidO-H···N, C-H···OChains -> Layers (ABCD stacking)

Development of Novel Functional Materials and Coatings

The development of new functional materials often relies on the incorporation of molecules with specific properties. While there is no direct evidence of this compound being used in functional materials or coatings, its constituent parts, propanediol (B1597323) and pyridine, are components of various functional materials.

Propanediols are utilized in the production of polymers like polytrimethylene terephthalate (B1205515) and are found in composites, adhesives, laminates, and coatings. They can serve as solvents or as antifreeze agents. The presence of the diol group in this compound suggests its potential as a monomer or cross-linking agent in polymerization reactions to create functional polymers. The incorporation of the pyridine ring could impart specific properties to the resulting material, such as altered polarity, metal-coordinating capabilities, or a different refractive index.

For example, the related compound 2-Nitro-1-pyridin-4-yl-propane-1,3-diol possesses strong electron-withdrawing groups which may be useful in redox reactions. This hints at the possibility of tuning the electronic properties of materials by modifying the pyridine ring or the propane (B168953) backbone of the this compound structure. The potential for this compound to act as a building block for functional materials is therefore significant, though currently underexplored.

Derivatives, Structural Modifications, and Future Research Directions

Synthesis and Biological Evaluation of Substituted 1-(Pyridin-4-yl)propane-1,3-diol Derivatives

The core structure of this compound allows for extensive modification to modulate biological activity. By introducing various substituents to the pyridine (B92270) ring or modifying the diol chain, chemists can fine-tune the molecule's properties to target specific enzymes or receptors. Research into related pyridine-containing structures demonstrates the potential of this approach.

For instance, the synthesis of pyridyl-substituted tetralones has yielded potent aromatase inhibitors, which are crucial in treating hormone-dependent cancers. nih.gov In these studies, modifications such as adding methoxy (B1213986) (–OCH₃) or hydroxyl (–OH) groups to different positions on an associated ring system led to a wide range of inhibitory potencies. nih.gov Similarly, another class of compounds, 3-aryl-1-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ols, which share the pyridyl-propanol backbone, have been synthesized and shown to possess biological activities. researchgate.net

Further illustrating this principle, novel BODIPY dyes incorporating pyridine groups have been synthesized and evaluated for their effects on enzymes relevant to neurodegenerative diseases. nih.gov These pyridine-substituted compounds were found to be effective inhibitors of acetylcholinesterase (AChE), an important target in Alzheimer's disease research. nih.gov

These examples underscore a common strategy in medicinal chemistry: creating a library of substituted analogs to establish a structure-activity relationship (SAR). For this compound, future work would involve synthesizing derivatives with various functional groups (e.g., halogens, alkyls, aryls) on the pyridine ring to explore activities such as antimicrobial, anticancer, or anti-inflammatory effects, which are common for pyridine-based compounds. nih.gov

Table 1: Examples of Biologically Active Substituted Pyridine Derivatives This table is based on findings from related but distinct molecular classes to illustrate the potential of substitution on the this compound scaffold.

Stereochemical Control and Enantiopure Synthesis for Enhanced Activity

The this compound molecule contains a chiral center at the C1 position of the propane (B168953) chain, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). It is a well-established principle in pharmacology that different enantiomers can have vastly different biological activities. One may be highly effective, while the other could be inactive or even cause undesirable side effects. Therefore, controlling the stereochemistry during synthesis to produce a single, pure enantiomer is a critical goal.

Research on pyridyl-substituted tetralone aromatase inhibitors has shown that the biological activity can be highly dependent on stereochemistry. nih.gov After separating the enantiomers, the (+)-enantiomer of one derivative exhibited significantly higher inhibitory potency than its counterpart, highlighting the importance of producing enantiopure compounds. nih.gov

Several strategies exist for achieving stereochemical control. One powerful method is asymmetric synthesis, which uses chiral catalysts or auxiliaries to guide a reaction toward a specific stereoisomer. For the closely related 1,3-diphenylpropane-1,3-diol (B1267955) scaffold, methods such as enantioselective reduction using a modified borohydride (B1222165) catalyst have been successfully employed. researchgate.net Another approach is kinetic resolution, which can separate a racemic mixture. researchgate.net Organocatalysis, for example using L-proline, has also been shown to produce enantioselectively enriched pyran and thiopyran products in multicomponent reactions. mdpi.com These established methods could be adapted for the enantioselective synthesis of (R)- or (S)-1-(Pyridin-4-yl)propane-1,3-diol from its precursor, 1-(pyridin-4-yl)propane-1,3-dione. nih.gov

Prodrug Strategies Incorporating the Propane-1,3-diol Scaffold for Improved Delivery

A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy is often used to overcome challenges such as poor solubility or inability to cross biological membranes like the blood-brain barrier. The propane-1,3-diol moiety is well-suited for creating prodrugs.

A key advantage of using the 1,3-propanediol (B51772) linker is its potential to increase lipophilicity, which helps molecules pass through lipid-based barriers. A patent for 1,3-propanediol derivatives describes their use as linkers to attach bioactive molecules, such as fatty acids, to create compounds with improved transport across membranes. google.com This approach is noted to be synthetically more straightforward and produces more stable molecules compared to using triglyceride linkers. google.com The diol's two hydroxyl groups provide convenient handles for attaching promoieties (the part that is cleaved off to release the active drug) through ester or ether linkages.

Furthermore, the propane-1,3-diol structure itself can be used to modify a drug's physicochemical properties. In one study, a propane-1,3-diol protecting group was used to significantly increase the solubility of pyrene-4,5,9,10-tetraones, facilitating their use in functional materials. chemrxiv.org This demonstrates that incorporating the diol scaffold can be a viable strategy to enhance properties essential for effective drug delivery.

Exploration of Novel Catalytic and Biocatalytic Routes for Sustainable Production

Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to create products using processes that are efficient, safe, and environmentally friendly. For this compound, sustainable production can be approached by focusing on its two main components: the 1,3-propanediol backbone and the pyridine ring.

The production of 1,3-propanediol (PDO) itself is a leading example of industrial biotechnology. researchgate.net Large-scale fermentation processes using genetically engineered microorganisms like E. coli can convert renewable feedstocks such as glucose or glycerol (B35011) directly into PDO. wikipedia.orgqub.ac.uk These biocatalytic routes are often more sustainable than traditional petrochemical methods, reportedly using up to 40% less energy. wikipedia.org

For the assembly of the final molecule, novel catalytic methods offer sustainable alternatives to classical synthesis. The final step in producing the diol from its dione (B5365651) precursor is a reduction. While standard reagents like sodium borohydride can be used researchgate.net, modern catalytic approaches, including enantioselective reductions, offer greater control and efficiency. researchgate.net Furthermore, the synthesis of the pyridine ring itself can be made greener by using metal-free catalytic strategies or multicomponent reactions that increase atom economy and reduce waste. nih.gov A future sustainable route could involve producing the PDO backbone via fermentation and then using efficient, modern catalytic reactions to construct the pyridine ring and perform the final stereoselective reduction.

Advanced Computational Modeling for Expedited Drug Discovery and Material Design

Computational modeling has become an indispensable tool in modern chemistry, allowing scientists to predict molecular properties and guide experimental work, thereby saving significant time and resources. For a scaffold like this compound, computational methods can accelerate the discovery of new drugs and materials.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of derivatives with their biological activity. jchemlett.comnih.gov By creating a virtual library of substituted this compound analogs, researchers can use a QSAR model to predict their potency and prioritize the most promising candidates for synthesis and testing. jchemlett.comnih.gov

Molecular docking is another powerful tool that simulates how a molecule binds to the active site of a target protein. nih.gov This allows researchers to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for biological activity and to rationally design modifications to improve binding affinity. nih.govnih.gov Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can assess the likely pharmacokinetic properties of virtual compounds, helping to eliminate candidates that are likely to fail in later stages of development due to poor drug-like properties. nih.gov By integrating these computational approaches, the design and discovery process for new agents based on the this compound structure can be made significantly more efficient.

Table 2: Compound Names Mentioned in the Article

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.